molecular formula C11H9N3O2S3 B2381622 1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide CAS No. 649547-12-6

1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide

Cat. No.: B2381622
CAS No.: 649547-12-6
M. Wt: 311.39
InChI Key: BEKFINSTJPEJRG-UHFFFAOYSA-N
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Description

1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide is a useful research compound. Its molecular formula is C11H9N3O2S3 and its molecular weight is 311.39. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Pharmaceutical Applications

  • Thiosemicarbazide derivatives, like 1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide, have shown multiple biological activities, including antimicrobial, antitubercular, and anticancer properties. They are prepared through reactions involving various anilines and acids, and their antimicrobial activity against several microbes is notable. This highlights their potential in pharmaceutical applications (Hirpara et al., 2003).

Spectral and X-ray Diffraction Studies

  • Thiosemicarbazides and derivatives play a significant role in biological and industrial fields. Studies involving X-ray diffraction reveal intricate details about their crystal structure, which is crucial for understanding their pharmacological potential. The crystal packing and hydrogen bonding patterns provide insights into their chemical properties and potential uses in various applications (Aparna et al., 2011).

Anticancer Potential

  • The synthesis of thiosemicarbazide derivatives, including this compound, demonstrates promising anticancer properties. These compounds have been tested for cytotoxicity against cancer cell lines, revealing their potential as anticancer agents. The studies also explore the synthesis pathways, molecular structures, and the impact of different substituents on their anticancer efficacy (Kozyra et al., 2022).

Antioxidant Properties

  • Some thiosemicarbazide derivatives exhibit significant antioxidant activities. The radical scavenging abilities of these compounds, as demonstrated in assays like the DPPH test, indicate their potential as antioxidants. This research is critical for developing new compounds with enhanced bioactivity and pharmaceutical value (Nazarbahjat et al., 2014).

Antibacterial Activity

  • Thiosemicarbazides, including variants like this compound, have been synthesized and tested for antibacterial activity. These studies provide insights into the antimicrobial efficacy of these compounds, which is essential for developing new antibacterial agents (Siwek et al., 2011).

Inhibition of Carbon Steel Corrosion

  • Thiosemicarbazide derivatives are also investigated for their role in inhibiting the corrosion of carbon steel in acidic solutions. This application is significant in industrial contexts, where corrosion resistance is crucial for maintaining the integrity of metal structures and equipment (Quraishi et al., 2008).

Properties

IUPAC Name

N-[(thiophene-2-carbonylamino)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S3/c15-9(7-3-1-5-18-7)12-11(17)14-13-10(16)8-4-2-6-19-8/h1-6H,(H,13,16)(H2,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKFINSTJPEJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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